1-isobutyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
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Overview
Description
1-isobutyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of isobutyl and nitrophenyl groups, along with a thione moiety, adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of 1-isobutyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides in the presence of a base.
Nitration: The nitrophenyl group is introduced through nitration reactions, typically using nitric acid and sulfuric acid.
Thione Formation: The thione moiety can be introduced by reacting the quinazoline derivative with sulfur-containing reagents, such as thiourea or Lawesson’s reagent.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-isobutyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents and conditions used in these reactions vary depending on the desired transformation and the specific functional groups involved.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-isobutyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione depends on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to changes in cellular responses.
DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
1-isobutyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can be compared with other similar compounds, such as:
1-isobutyl-3-phenylurea: This compound features a similar isobutyl group but lacks the quinazoline core and nitrophenyl group.
3-isobutyl-1-methylxanthine:
1-isobutyl-3-(3-nitrophenyl)urea: This compound shares the isobutyl and nitrophenyl groups but has a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups and the quinazoline core, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methylpropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-12(2)11-20-16-9-4-3-8-15(16)18(24)19-17(20)13-6-5-7-14(10-13)21(22)23/h5-7,10,12H,3-4,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPSGUFHIGJBTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(CCCC2)C(=S)N=C1C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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